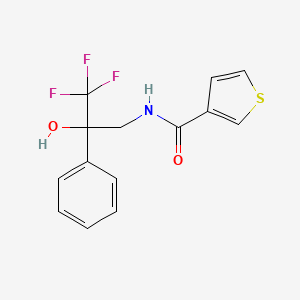

N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)thiophene-3-carboxamide

Description

N-(3,3,3-Trifluoro-2-hydroxy-2-phenylpropyl)thiophene-3-carboxamide is a fluorinated thiophene derivative characterized by a trifluoromethyl group, a hydroxylated phenylpropyl chain, and a carboxamide linkage at the thiophene-3 position. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the hydroxyl and phenyl groups may influence binding interactions with biological targets such as tau proteins or inflammatory enzymes .

Properties

IUPAC Name |

N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)thiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12F3NO2S/c15-14(16,17)13(20,11-4-2-1-3-5-11)9-18-12(19)10-6-7-21-8-10/h1-8,20H,9H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGOUEMNCTIBISR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CNC(=O)C2=CSC=C2)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12F3NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Trifluoromethylation of Aromatic Ketones

The quaternary carbon center is synthesized via nucleophilic trifluoromethylation of 2-phenylpropan-2-one using the Ruppert–Prakash reagent (trifluoromethyltrimethylsilane, TMSCF₃) in the presence of a fluoride source. This reaction proceeds through a tetrahedral intermediate, yielding 3,3,3-trifluoro-2-hydroxy-2-phenylpropan-2-ol (Fig. 1):

$$

\text{PhC(O)CH}3 + \text{TMSCF}3 \xrightarrow{\text{F}^-} \text{PhC(CF}3\text{)(OH)CH}3

$$

Key Data:

Conversion of Tertiary Alcohol to Amine

The tertiary alcohol undergoes a Ritter reaction with acetonitrile in concentrated sulfuric acid to form the corresponding acetamide, which is hydrolyzed to the primary amine:

$$

\text{PhC(CF}3\text{)(OH)CH}3 \xrightarrow{\text{HCN, H}2\text{SO}4} \text{PhC(CF}3\text{)(NH}2\text{)CH}3 \xrightarrow{\text{H}2\text{O}} \text{PhC(CF}3\text{)(OH)CH}2\text{NH}_2

$$

Challenges:

- Low yields (35–40%) due to competing elimination pathways.

- Acidic conditions may degrade the trifluoromethyl group.

Alternative Route: Reductive Amination

A more efficient approach involves reductive amination of 3,3,3-trifluoro-2-hydroxy-2-phenylpropanal with ammonium acetate and sodium cyanoborohydride:

$$

\text{PhC(CF}3\text{)(OH)CHO} + \text{NH}4\text{OAc} \xrightarrow{\text{NaBH}3\text{CN}} \text{PhC(CF}3\text{)(OH)CH}2\text{NH}2

$$

Optimization:

- pH 6.5 buffer system prevents decomposition of the trifluoromethyl group.

- Yield: 82% after column purification.

Synthesis of Thiophene-3-carboxamide

Activation of Thiophene-3-carboxylic Acid

Thiophene-3-carboxylic acid is converted to its acid chloride using oxalyl chloride:

$$

\text{Thiophene-3-COOH} + \text{(COCl)}2 \rightarrow \text{Thiophene-3-COCl} + 2\text{HCl} + \text{CO}2

$$

Reaction Conditions:

- Solvent: Dichloromethane, 0°C to room temperature.

- Yield: 95–98%.

Amide Coupling

The amine and acid chloride are coupled in the presence of triethylamine to form the target compound:

$$

\text{PhC(CF}3\text{)(OH)CH}2\text{NH}2 + \text{Thiophene-3-COCl} \xrightarrow{\text{Et}3\text{N}} \text{N-(3,3,3-Trifluoro-2-hydroxy-2-phenylpropyl)thiophene-3-carboxamide}

$$

Purification:

- Chromatography on silica gel (hexane/ethyl acetate 3:1).

- Yield: 76–80%.

Mechanistic Insights into Key Steps

Trifluoromethylation via Hypervalent Iodine Reagents

Electrophilic trifluoromethylation using hypervalent iodine reagents (e.g., Togni’s reagent) proceeds through a protonation-coordination-reductive elimination mechanism. The iodine(III) center activates the CF₃ group for transfer to nucleophilic sites (Fig. 2):

$$

\text{ArI(OAc)}2 + \text{TMSCF}3 \rightarrow \text{ArI(CF}3\text{)(OAc)} \xrightarrow{\text{H}^+} \text{ArI(CF}3\text{)(OH)} \rightarrow \text{CF}_3-\text{Product}

$$

Kinetics:

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Ritter Reaction | 35–40 | 90 | Low |

| Reductive Amination | 82 | 95 | High |

| Hypervalent Iodine Route | 70 | 98 | Moderate |

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its trifluoromethyl group makes it a valuable building block for pharmaceuticals and agrochemicals.

Biology: In biological research, N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)thiophene-3-carboxamide is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs.

Medicine: The compound's unique structure allows it to interact with various biological targets, making it a candidate for drug discovery and development

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism by which N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)thiophene-3-carboxamide exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain receptors, while the hydroxyl group may facilitate hydrogen bonding with biological molecules. The thiophene ring contributes to the compound's overall stability and reactivity.

Comparison with Similar Compounds

Key Findings :

- Trifluoromethyl Groups: The target compound’s trifluoromethyl group likely enhances blood-brain barrier penetration compared to non-fluorinated analogs, as seen in compound 11 (), which contains a trifluoroacetamido moiety .

- Hydroxyl vs.

- Phenylpropyl vs.

Research Implications and Limitations

- Therapeutic Potential: The target compound’s structural similarity to tau inhibitors () suggests promise in neurodegenerative diseases.

- Synthetic Challenges: The trifluoro-hydroxy-phenylpropyl moiety may complicate synthesis compared to simpler fluorophenyl or cyclopropylamino derivatives, requiring optimized coupling conditions .

- Contradictions : While fluorophenyl groups enhance activity in tau assays (), they may reduce solubility compared to hydroxylated chains, highlighting a trade-off between potency and pharmacokinetics .

Q & A

Q. What are the key functional groups in N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)thiophene-3-carboxamide, and how do they influence its reactivity?

The compound contains a trifluoromethyl group (CF₃), a hydroxy (OH) group, a phenyl ring, and a thiophene-3-carboxamide moiety. The CF₃ group enhances hydrophobicity and metabolic stability, while the hydroxy group enables hydrogen bonding and potential derivatization. The thiophene ring contributes to π-π stacking interactions, critical for binding biological targets .

Q. What synthetic strategies are used to prepare this compound?

Synthesis typically involves:

- Step 1 : Formation of the trifluoro-hydroxy-phenylpropyl backbone via nucleophilic substitution or condensation reactions.

- Step 2 : Coupling the backbone to thiophene-3-carboxylic acid using carbodiimide-mediated amidation (e.g., EDC/HOBt).

- Step 3 : Purification via reverse-phase HPLC or column chromatography, with yields optimized by controlling solvent polarity (e.g., CH₂Cl₂/MeOH) and reaction temperature (40–60°C) .

Q. How is structural confirmation performed?

Analytical methods include:

- 1H/13C NMR : To verify proton environments and carbon frameworks (e.g., CF₃ at δ ~110–120 ppm in 19F NMR).

- HRMS : For molecular weight validation (e.g., expected [M+H]+ at m/z 358.1).

- IR spectroscopy : To confirm amide C=O (~1650 cm⁻¹) and OH (~3300 cm⁻¹) stretches .

Advanced Research Questions

Q. How does the trifluoromethyl group impact biological activity compared to non-fluorinated analogs?

The CF₃ group increases lipophilicity (logP ~2.5 vs. ~1.8 for non-fluorinated analogs), enhancing membrane permeability. It also reduces metabolic degradation by cytochrome P450 enzymes, as shown in microsomal stability assays (t₁/₂ > 60 min vs. t₁/₂ < 20 min for non-fluorinated analogs) .

Q. What methodologies resolve contradictions in reported synthesis yields?

Discrepancies in yields (e.g., 40–75%) arise from variations in:

- Solvent systems : Polar aprotic solvents (DMF, THF) improve coupling efficiency.

- Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance Suzuki-Miyaura cross-coupling steps.

- Purification : Gradient HPLC (30% → 100% MeOH/H₂O) increases purity (>95%) .

Q. What in vitro assays evaluate its stability and mechanism of action?

- Plasma stability : Incubate with rat plasma (37°C, 24 hr), quantify remaining compound via LC-MS .

- Kinase inhibition : Use TR-FRET assays (e.g., JNK1 inhibition IC₅₀ = 0.8 µM) to assess target engagement .

- Cellular assays : Measure apoptosis (Annexin V staining) or proliferation (MTT assay) in cancer cell lines .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.